molecular formula C17H12N2O6S B3989476 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No. B3989476
M. Wt: 372.4 g/mol
InChI Key: BAHKJYFJWWEBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid, also known as NBD-Cl, is a fluorescent reagent that is widely used in biological research. It is a thiol-reactive compound that can be used to label and detect proteins, peptides, and other biomolecules. NBD-Cl is a versatile tool that can be used for a variety of applications, including protein labeling, enzyme assays, and fluorescence microscopy.

Mechanism of Action

The mechanism of action of 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid involves the reaction of the thiol group of cysteine residues with the 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid molecule. This reaction results in the formation of a covalent bond between the 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid molecule and the protein. The resulting fluorescent conjugate can be detected using fluorescence microscopy or other fluorescence-based techniques.
Biochemical and Physiological Effects:
2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a relatively non-toxic compound that does not have any known physiological effects. However, it is important to note that the labeling of proteins with 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid may affect the function of the labeled protein. Therefore, it is important to carefully consider the experimental design and interpretation of results when using 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in biological research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in lab experiments is its versatility. 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can be used for a wide range of applications, including protein labeling, enzyme assays, and fluorescence microscopy. Additionally, 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is relatively easy to use and does not require specialized equipment or training.
However, there are also some limitations to using 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in lab experiments. One potential limitation is the specificity of the labeling reaction. 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can react with a variety of thiol-containing biomolecules, which may lead to non-specific labeling. Additionally, the fluorescent signal generated by 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid may be affected by the local environment of the labeled protein, which can make interpretation of results more challenging.

Future Directions

There are several potential future directions for the use of 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in scientific research. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid labeling. Additionally, there is potential for the use of 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in live cell imaging and other in vivo applications. Finally, the development of new fluorescent probes based on the 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid scaffold may lead to the discovery of new biomolecules and pathways in biological systems.

Scientific Research Applications

2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has a wide range of applications in scientific research. One of its primary uses is in the labeling and detection of proteins. 2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can react with the thiol groups of cysteine residues in proteins, allowing for the detection and quantification of specific proteins in a sample. This technique is commonly used in proteomics research to identify and characterize proteins in complex biological samples.

properties

IUPAC Name

2-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-7-2-1-6-12(13)17(22)23)16(21)18(15)10-4-3-5-11(8-10)19(24)25/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHKJYFJWWEBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

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